molecular formula C16H11ClN2O2 B1608478 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 588696-83-7

7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Cat. No. B1608478
CAS RN: 588696-83-7
M. Wt: 298.72 g/mol
InChI Key: GJRLWOOMYJFTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a chemical compound offered by several scientific research product suppliers . It is used in various scientific research applications, contributing to advancements in fields like pharmacology and organic synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid include a molecular weight of 298.73 . It is a solid at room temperature . The compound’s InChI Code is 1S/C16H11ClN2O2/c1-9-13(17)5-4-11-12(16(20)21)7-14(19-15(9)11)10-3-2-6-18-8-10/h2-8H,1H3,(H,20,21) .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research has shown that compounds structurally related to 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid have been utilized in the synthesis of complex molecules. For example, the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine in different solvents and temperatures was studied, leading to the production of mixtures of expected trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study highlights the potential of such compounds in diastereoselective synthesis and their application in creating pharmacologically relevant structures (Kandinska, Kozekov, & Palamareva, 2006).

C-H Functionalization

The utilization of 1-Aminopyridinium ylides, which are structurally related to the compound , as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives, suggests the importance of pyridine-derived compounds in facilitating selective organic transformations. This research underscores the compound's relevance in the development of new methods for C-H functionalization, demonstrating its potential in synthetic organic chemistry (Le, Nguyen, & Daugulis, 2019).

properties

IUPAC Name

7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c1-9-13(17)5-4-11-12(16(20)21)7-14(19-15(9)11)10-3-2-6-18-8-10/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRLWOOMYJFTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402094
Record name 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

CAS RN

588696-83-7
Record name 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 3
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 4
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Reactant of Route 6
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.